molecular formula C9H18ClNO3 B2951214 Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride CAS No. 2580114-18-5

Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride

Cat. No.: B2951214
CAS No.: 2580114-18-5
M. Wt: 223.7
InChI Key: UQJOUVRESCMSKD-SCLLHFNJSA-N
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Description

Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopentyl ring with an amino group and a methoxy ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopentanone and an appropriate amine source.

  • Formation of Cyclopentylamine: The cyclopentanone is first converted to cyclopentylamine through reductive amination.

  • Esterification: The cyclopentylamine is then reacted with methyl 3-hydroxypropanoate to form the desired ester.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to form an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions. Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • Methyl 3-[(1R,2S)-2-aminocyclopentyl]oxypropanoate;hydrochloride

  • Methyl 3-[(1S,2S)-2-aminocyclopentyl]oxypropanoate;hydrochloride

  • Methyl 3-[(1R,2R)-2-aminocyclohexyl]oxypropanoate;hydrochloride

Uniqueness: Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. The presence of the cyclopentyl ring and the specific configuration of the amino group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)5-6-13-8-4-2-3-7(8)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJOUVRESCMSKD-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCO[C@@H]1CCC[C@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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